2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide
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Overview
Description
2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide is an organic compound that features both aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide typically involves the reaction of 4-ethoxyphenol with 2-furylmethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes amidation to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furanones and quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes.
Signal transduction: Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)-N-(2-furylmethyl)acetamide
- 2-(4-ethoxyphenoxy)-N-(2-thienylmethyl)acetamide
- 2-(4-ethoxyphenoxy)-N-(2-pyridylmethyl)acetamide
Uniqueness
2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-18-12-5-7-13(8-6-12)20-11-15(17)16-10-14-4-3-9-19-14/h3-9H,2,10-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHROMSXUJWIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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